2-([1,1'-Biphenyl]-4-yl)imidazo[2,1-a]isoquinoline
Overview
Description
2-([1,1’-Biphenyl]-4-yl)imidazo[2,1-a]isoquinoline is a nitrogen-containing heterocyclic compound. This compound is part of the imidazo[2,1-a]isoquinoline family, which is known for its diverse biological activities, including anticancer, antimicrobial, and antiviral properties . The structure of this compound includes a biphenyl group attached to an imidazo[2,1-a]isoquinoline core, making it a unique and interesting molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1’-Biphenyl]-4-yl)imidazo[2,1-a]isoquinoline can be achieved through various methods. One efficient strategy involves the CpRhIII-catalyzed [4+2] annulation of 2-arylimidazoles and α-diazoketoesters . This method allows for precise control over the structural and substituted diversity at the 5- or 6-position of the imidazo[2,1-a]isoquinoline core. The reaction conditions typically involve the use of CpRhCl2 as a catalyst and KOAc as an additive in TFE solvent at 100°C for 8-16 hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to the industrial production of 2-([1,1’-Biphenyl]-4-yl)imidazo[2,1-a]isoquinoline.
Chemical Reactions Analysis
Types of Reactions
2-([1,1’-Biphenyl]-4-yl)imidazo[2,1-a]isoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the biphenyl group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce hydrogenated compounds.
Scientific Research Applications
2-([1,1’-Biphenyl]-4-yl)imidazo[2,1-a]isoquinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications, particularly in cancer treatment.
Mechanism of Action
The mechanism of action of 2-([1,1’-Biphenyl]-4-yl)imidazo[2,1-a]isoquinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain kinases or disrupt cellular processes such as DNA replication or protein synthesis .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]quinoxalines: Known for their anticancer and antimicrobial activities.
Imidazo[1,5-a]quinoxalines: Studied for their potential therapeutic applications in neurodegenerative diseases.
Uniqueness
2-([1,1’-Biphenyl]-4-yl)imidazo[2,1-a]isoquinoline is unique due to its specific structural features, such as the biphenyl group attached to the imidazo[2,1-a]isoquinoline core
Properties
IUPAC Name |
2-(4-phenylphenyl)imidazo[2,1-a]isoquinoline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2/c1-2-6-17(7-3-1)18-10-12-20(13-11-18)22-16-25-15-14-19-8-4-5-9-21(19)23(25)24-22/h1-16H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAFVGEWJDSHKNF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CN4C=CC5=CC=CC=C5C4=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30361813 | |
Record name | STK019752 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30361813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75318-68-2 | |
Record name | 2-(4-Phenylphenyl)imidazo(2,1-a)isoquinoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075318682 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | STK019752 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30361813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-PHENYLPHENYL)IMIDAZO(2,1-A)ISOQUINOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4E6ZHJ6K8L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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